![molecular formula C13H19NO4Si B14492558 1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 63071-93-2](/img/structure/B14492558.png)
1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
The synthesis of 1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane typically involves multiple steps, starting with the preparation of the bicyclo[333]undecane coreThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Mechanism of Action
The mechanism by which 1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the conformation and reactivity of the compound, influencing its behavior in chemical and biological systems . The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
Bicyclo[3.3.3]undecane: This parent compound shares the same bicyclic core but lacks the additional functional groups present in this compound.
1,5-Diphosphabicyclo[3.3.3]undecane: This compound contains phosphorus atoms in the bicyclic structure, leading to different chemical properties and reactivity.
1,6-Diphosphoniatricyclo[4.4.4]tetradecane: This compound has a larger ring system and different substituents, resulting in distinct conformational and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting effects on its chemical and biological behavior .
Properties
CAS No. |
63071-93-2 |
|---|---|
Molecular Formula |
C13H19NO4Si |
Molecular Weight |
281.38 g/mol |
IUPAC Name |
1-(phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-2-4-13(5-3-1)15-12-19-16-9-6-14(7-10-17-19)8-11-18-19/h1-5H,6-12H2 |
InChI Key |
YAXHODAGLWZFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


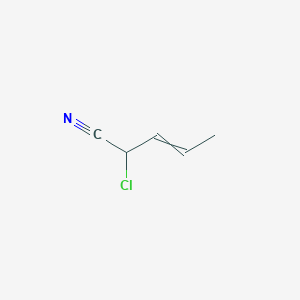
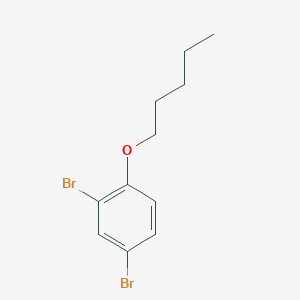
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)
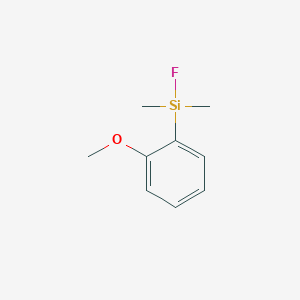
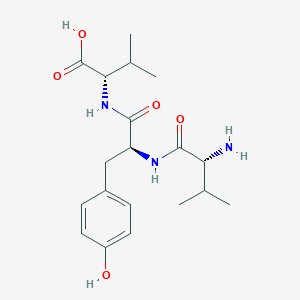

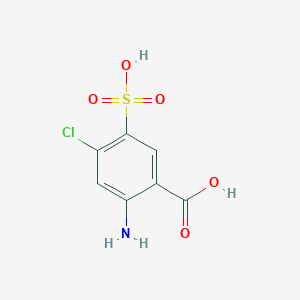
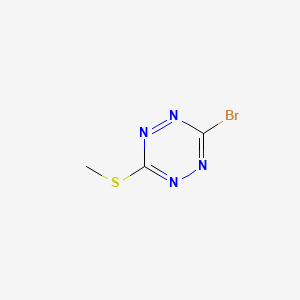
![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)

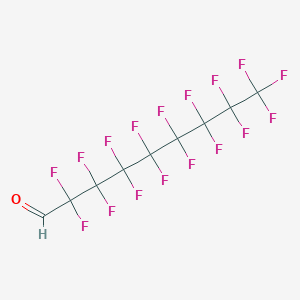
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
